molecular formula C17H21Cl2NO2 B324439 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B324439
M. Wt: 342.3 g/mol
InChI Key: GZKIOEGCTTVCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a cyclohexene ring, a dichlorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions.

    Introduction of the dichlorophenoxy group: This step involves the reaction of a suitable phenol derivative with chlorinating agents to form the dichlorophenoxy group.

    Formation of the propanamide moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacological studies.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)butanamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have unique properties compared to similar compounds due to differences in the length of the carbon chain or the presence of specific functional groups

Properties

Molecular Formula

C17H21Cl2NO2

Molecular Weight

342.3 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C17H21Cl2NO2/c1-12(22-16-8-7-14(18)11-15(16)19)17(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,21)

InChI Key

GZKIOEGCTTVCAF-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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